molecular formula C11H9FN2 B13918496 6-Fluoro-2-phenyl-3-pyridinamine

6-Fluoro-2-phenyl-3-pyridinamine

Cat. No.: B13918496
M. Wt: 188.20 g/mol
InChI Key: IANGBHANJJGAKX-UHFFFAOYSA-N
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Description

6-Fluoro-2-phenyl-3-pyridinamine is a fluorinated pyridine derivative. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-phenyl-3-pyridinamine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine reacts with Bu₄N⁺F⁻ in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method involves the use of complex AlF₃ and CuF₂ at high temperatures (450–500°C) to produce fluorinated pyridines .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents. The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of fluorinated chemicals .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-phenyl-3-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, different substitution products can be formed.

    Oxidation Products: Oxidation reactions can lead to the formation of various oxidized derivatives of the compound.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-phenyl-3-pyridinamine involves its interaction with molecular targets and pathways. The presence of the fluorine atom in the pyridine ring affects the compound’s reactivity and interaction with biological molecules. The electron-withdrawing nature of the fluorine atom reduces the basicity of the compound, making it less reactive than its chlorinated and brominated analogues .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: 6-Fluoro-2-phenyl-3-pyridinamine is unique due to the presence of both a fluorine atom and a phenyl group in the pyridine ring. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Compared to other fluorinated pyridines, this compound has reduced basicity and reactivity, which can be advantageous in certain chemical and biological contexts .

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

6-fluoro-2-phenylpyridin-3-amine

InChI

InChI=1S/C11H9FN2/c12-10-7-6-9(13)11(14-10)8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

IANGBHANJJGAKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=N2)F)N

Origin of Product

United States

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